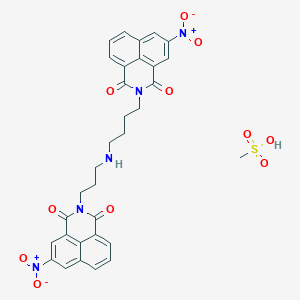

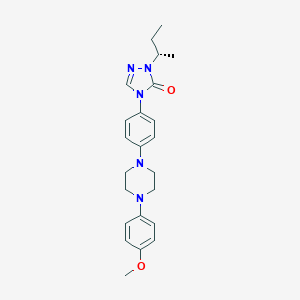

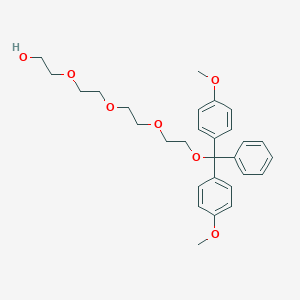

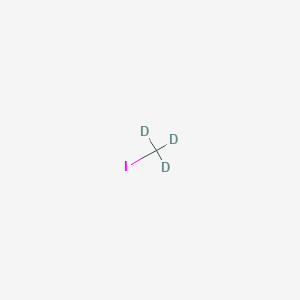

![molecular formula C8H5ClN2O2 B117471 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 155735-02-7](/img/structure/B117471.png)

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid

Vue d'ensemble

Description

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is a compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is 1S/C8H5ClN2O2/c9-5-3-6 (8 (12)13)7-10-1-2-11 (7)4-5/h1-4H, (H,12,13) . The compound’s canonical SMILES is C1=CN2C=C (C=C (C2=N1)C (=O)O)Cl .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 54.6 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound’s XLogP3-AA is 1.9 .Applications De Recherche Scientifique

Pharmaceutical Intermediate

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients (APIs). They play a crucial role in the development of new and effective drugs.

Fluorescent Probe for Monitoring pH Changes

This compound has been used as a fluorescent probe for monitoring pH changes . It has been found to have high selectivity and sensitivity, brilliant reversibility, and an extremely short response time. This makes it useful in real-time imaging of pH changes in various biological systems.

Bioimaging in Saccharomyces cerevisiae and HepG2 cells

In addition to monitoring pH changes, this compound has also been used for bioimaging in Saccharomyces cerevisiae (a species of yeast) and HepG2 cells (a human liver cancer cell line) . This suggests potential applications in the field of cellular biology and cancer research.

Development of Nitrogen Bridgehead Heterocycles

The compound is a type of nitrogen bridgehead heterocycle . These types of compounds have been widely used in medical chemistry and biochemistry due to their extensive biological and pharmacological activities. They have also been used to detect various ions and molecules due to their excellent optical properties .

Development of Fluorescent Imaging

The compound’s fluorescent properties make it a promising candidate for the development of fluorescent imaging . Fluorescent probes based on organic small molecules play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

Mécanisme D'action

Target of Action

It has been used as a ph probe, suggesting that its action may be related to hydrogen ion concentration .

Mode of Action

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid has been detected for monitoring pH value (3.0–7.0). It has been shown to have high selectivity and sensitivity, brilliant reversibility, and an extremely short response time . This suggests that the compound interacts with its targets in a way that is sensitive to pH changes.

Result of Action

The molecular and cellular effects of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid’s action are likely related to its ability to monitor pH changes. It has been used for real-time imaging of pH changes in yeast , suggesting that it can provide valuable information about cellular processes that are influenced by pH.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid. For instance, the compound should be stored in a sealed, dry environment at room temperature . Additionally, its use as a pH probe suggests that its action and efficacy may be influenced by the pH of the environment in which it is used.

Safety and Hazards

Propriétés

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRWXIJAFJJYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469929 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid | |

CAS RN |

155735-02-7 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.